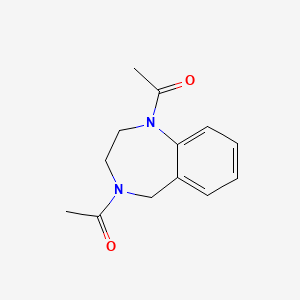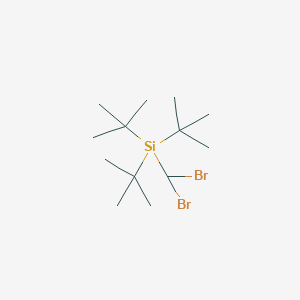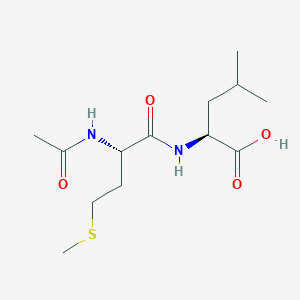
N-Acetyl-L-methionyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-methionyl-L-leucine is a dipeptide compound formed by the condensation of N-acetyl-L-methionine and L-leucine. It is characterized by its molecular formula C₁₃H₂₄N₂O₄S and a molecular weight of 304.41 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionyl-L-leucine can be synthesized through the formal condensation of the carboxy group of N-acetyl-L-methionine with the amino group of L-leucine . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the peptide is assembled step-by-step on a solid resin support. This method allows for efficient purification and high yields. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-methionyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amino group in the leucine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-L-methionyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein-protein interactions and as a substrate in enzymatic studies.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and as a neuroprotective agent
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical chemistry.
Mécanisme D'action
N-Acetyl-L-methionyl-L-leucine exerts its effects through several mechanisms:
Transport Mechanism: It is transported into cells via organic anion transporters (OAT1 and OAT3) and monocarboxylate transporters (MCT1)
Metabolic Pathways: Once inside the cell, it participates in metabolic pathways, influencing glucose metabolism and enhancing cerebellar activity
Receptor Interaction: It may interact with glycine receptors and AMPA receptors, affecting neurotransmission.
Comparaison Avec Des Composés Similaires
N-Acetyl-L-methionyl-L-leucine can be compared with other similar compounds such as:
N-Acetyl-L-leucine: Used in the treatment of vertigo and neurodegenerative disorders.
N-Acetyl-L-methionine: Utilized in nutritional therapy and as a peritoneal dialysis treatment.
N-Acetyl-DL-leucine: A racemic mixture with similar therapeutic applications but different pharmacokinetics.
Uniqueness
This compound is unique due to its dual amino acid composition, combining the properties of both methionine and leucine. This combination allows it to participate in a wider range of biochemical reactions and enhances its potential therapeutic applications.
Propriétés
Numéro CAS |
60461-05-4 |
|---|---|
Formule moléculaire |
C13H24N2O4S |
Poids moléculaire |
304.41 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N2O4S/c1-8(2)7-11(13(18)19)15-12(17)10(5-6-20-4)14-9(3)16/h8,10-11H,5-7H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
Clé InChI |
JTTNTYOGIGHWBA-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)

![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
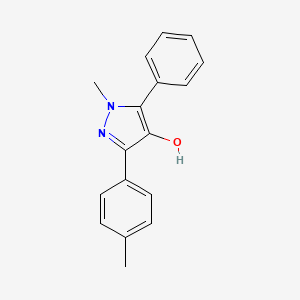
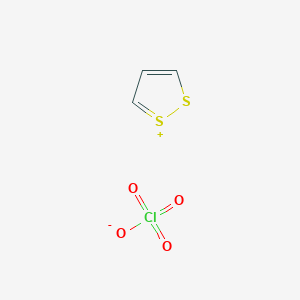
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
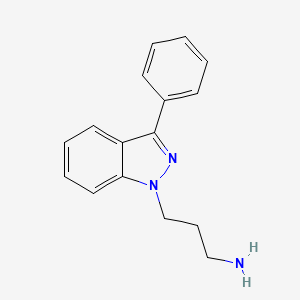
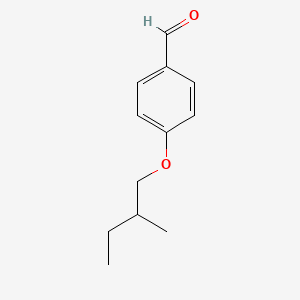
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
